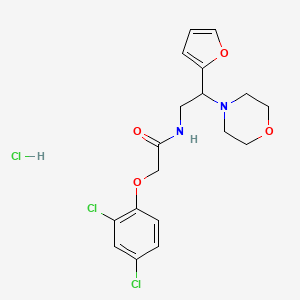
C18H21Cl3N2O4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the molecular formula C18H21Cl3N2O4 is a complex organic molecule This compound is characterized by the presence of multiple functional groups, including chlorinated aromatic rings, amine groups, and ester functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C18H21Cl3N2O4 typically involves multi-step organic reactions. One common synthetic route includes the chlorination of an aromatic precursor, followed by the introduction of amine and ester groups through nucleophilic substitution and esterification reactions. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of This compound may involve large-scale batch reactors where the reactions are carried out under optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors can also be employed to enhance the production rate and ensure consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
C18H21Cl3N2O4: undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
C18H21Cl3N2O4: has a wide range of applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which C18H21Cl3N2O4 exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to alterations in cellular pathways and biological processes. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
C18H21Cl2N2O4: A similar compound with one less chlorine atom.
C18H21Cl3N2O3: A compound with one less oxygen atom.
C18H21Cl3N3O4: A compound with an additional nitrogen atom.
Uniqueness
C18H21Cl3N2O4: is unique due to its specific combination of functional groups and molecular structure, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C18H21Cl3N2O4 |
|---|---|
Molecular Weight |
435.7 g/mol |
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]acetamide;hydrochloride |
InChI |
InChI=1S/C18H20Cl2N2O4.ClH/c19-13-3-4-16(14(20)10-13)26-12-18(23)21-11-15(17-2-1-7-25-17)22-5-8-24-9-6-22;/h1-4,7,10,15H,5-6,8-9,11-12H2,(H,21,23);1H |
InChI Key |
JORPABSPBHGRAR-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(CNC(=O)COC2=C(C=C(C=C2)Cl)Cl)C3=CC=CO3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















